molecular formula C3H3NO B562222 Propiolamide-13C3 CAS No. 1185113-56-7

Propiolamide-13C3

Cat. No.: B562222
CAS No.: 1185113-56-7
M. Wt: 72.04
InChI Key: HCJTYESURSHXNB-VMIGTVKRSA-N
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Description

Propiolamide-13C3 is a defined stable isotope-labeled analog of propiolamide, where three carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This high level of isotopic labeling makes it an essential tool in modern chemical and biological research, primarily serving as a critical internal standard in mass spectrometry-based assays. The use of a ¹³C3-labeled standard allows for highly accurate quantification and reliable identification of the native compound in complex biological matrices, effectively correcting for ion suppression and variable instrument response. In the realm of metabolism research, compounds like this compound are vital for tracing biochemical pathways. Researchers can utilize it to investigate the metabolism of propiolamide and related compounds, enabling detailed studies on their absorption, distribution, metabolism, and excretion (ADME) profiles. The incorporation of the ¹³C3 label provides a distinct mass signature that can be easily distinguished from endogenous metabolites, facilitating precise tracking and mechanistic elucidation without background interference. While specific applications are research-dependent, its fundamental value lies in advancing quantitative bioanalysis and supporting high-quality, reproducible scientific discovery. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3-13C3)prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJTYESURSHXNB-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#[13C][13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662175
Record name (~13~C_3_)Prop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.040 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185113-56-7
Record name (~13~C_3_)Prop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Incorporation for Propiolamide 13c3

Strategies for Regiospecific Carbon-13 Labeling in Propiolamide (B17871) Synthesis

The synthesis of Propiolamide-13C3 necessitates a strategic approach to ensure the specific incorporation of carbon-13 isotopes at the desired positions. This regiospecific labeling is paramount to the utility of the final compound in various analytical and research applications.

Selection and Preparation of Carbon-13 Enriched Precursors

The foundation of any isotopic labeling synthesis lies in the selection of appropriate enriched starting materials. For the synthesis of this compound, several commercially available or synthetically accessible carbon-13 enriched precursors can be utilized.

Propiolic acid-1-13C: This is a direct precursor for labeling the carboxyl carbon (C1) of propiolamide. It is commercially available, simplifying the synthetic route to Propiolamide-1-13C.

Acetylene-1,2-13C2: This precursor is essential for labeling the acetylenic carbons (C2 and C3). The synthesis of Acetylene-13C2 can be achieved through methods such as the hydrolysis of calcium carbide (Ca¹³C₂) produced from elemental ¹³C, or via the dehydrohalogenation of ¹³C-enriched 1,2-dihaloethanes .

Carbon dioxide-13C (¹³CO₂): This is a fundamental building block for introducing a labeled carboxyl group. It can be used in the carboxylation of a suitable precursor to generate ¹³C-labeled propiolic acid.

Potassium cyanide-13C (K¹³CN): This reagent is a common source for introducing a ¹³C-labeled nitrile group, which can then be hydrolyzed to a carboxylic acid nih.gov.

Multi-Step Reaction Sequences for this compound Elaboration

The assembly of this compound from the selected precursors involves a series of well-established organic transformations. The specific sequence is tailored to the desired isotopic placement.

Synthesis of Propiolamide-1-¹³C:

The most direct route to Propiolamide-1-¹³C involves the amidation of commercially available Propiolic acid-1-¹³C. This can be achieved through several methods:

Activation with Coupling Reagents: Propiolic acid-1-¹³C can be activated with a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of ammonia or an ammonia equivalent youtube.comfishersci.co.uk.

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

Direct Amidation: While challenging, direct amidation of the carboxylic acid with ammonia at elevated temperatures is a more atom-economical approach organic-chemistry.org.

Synthesis of Propiolamide-2,3-¹³C₂:

This synthesis begins with Acetylene-1,2-¹³C₂. A common strategy involves:

Formation of a ¹³C-labeled Acetylide: Acetylene-1,2-¹³C₂ is deprotonated with a strong base, such as sodium amide (NaNH₂), to form the corresponding sodium acetylide-¹³C₂.

Carboxylation: The acetylide is then carboxylated using ¹²CO₂ to introduce the unlabeled carboxyl group, yielding Propiolic acid-2,3-¹³C₂.

Amidation: The resulting labeled propiolic acid is then converted to Propiolamide-2,3-¹³C₂ using the amidation methods described above.

Synthesis of Propiolamide-1,2,3-¹³C₃:

For the fully labeled Propiolamide-1,2,3-¹³C₃, the synthesis would logically follow a similar path to the 2,3-labeled analogue, but with the crucial difference of using ¹³CO₂ in the carboxylation step:

Formation of Sodium Acetylide-1,2-¹³C₂: Starting with Acetylene-1,2-¹³C₂.

Carboxylation with ¹³CO₂: Reaction of the acetylide with ¹³CO₂ introduces the third carbon-13 isotope, forming Propiolic acid-1,2,3-¹³C₃.

Amidation: The fully labeled propiolic acid is then amidated to yield Propiolamide-1,2,3-¹³C₃.

A representative reaction scheme for the synthesis of Propiolamide-1-¹³C is shown below:

StepReactantReagentProduct
1Propiolic acid-1-¹³C1. SOCl₂ 2. NH₃Propiolamide-1-¹³C

Advanced Catalytic Approaches in Propiolamide Derivative Synthesis Relevant to Isotopic Labeling

Once this compound is synthesized, it can be further modified to create a diverse range of labeled analogs for more specific research applications. Advanced catalytic methods offer efficient and selective ways to achieve these transformations.

Transition-Metal-Free Semireduction Strategies for Alkynes in Propiolamide Scaffolds

The reduction of the alkyne moiety in this compound to an alkene opens up a new class of labeled compounds. Transition-metal-free semireduction methods are particularly attractive as they avoid potential contamination from residual metals. A notable strategy involves the use of pinacolborane (HBpin) in the presence of a catalytic amount of a base, such as potassium tert-butoxide. This method has been shown to effectively reduce 3-substituted propiolamides to the corresponding (E)-3-substituted acrylamides with high yields and excellent stereoselectivity. The proposed mechanism suggests the formation of an activated Lewis acid-base complex that facilitates a trans-selective hydride transfer.

This approach is advantageous due to the use of inexpensive and readily available reagents and its tolerance of a wide range of functional groups, making it suitable for the late-stage modification of complex labeled molecules.

Base-Catalyzed Cyclization Reactions of Propiolamides for Diversified Labeled Analogs

Base-catalyzed cyclization reactions of propiolamides and their derivatives, such as ynamides, provide a powerful tool for constructing a variety of heterocyclic structures. These reactions can be used to generate a library of diversified labeled analogs from a common this compound precursor. For instance, base-promoted 5-exo-dig cyclization of ortho-alkynylamides can lead to the formation of functionalized isoindolinones. The mechanism involves the deprotonation of the amide nitrogen, followed by an intramolecular attack on the alkyne. Such cyclizations are often highly regioselective and can proceed with high efficiency.

These catalytic cyclization strategies are valuable for expanding the chemical space of isotopically labeled compounds, enabling the synthesis of complex, labeled molecules for advanced biological and chemical studies.

Optimization of Synthetic Yields and Atom Economy for this compound

The synthesis of isotopically labeled compounds is often costly due to the high price of enriched starting materials. Therefore, optimizing synthetic yields and maximizing atom economy are of paramount importance.

Maximizing Synthetic Yields:

Several strategies can be employed to improve the yield of each step in the synthesis of this compound:

Reaction Condition Optimization: Careful optimization of reaction parameters such as temperature, solvent, concentration, and reaction time is crucial. For instance, in the amidation step, the choice of coupling reagent and base can significantly impact the yield.

Purification Techniques: Efficient purification methods are necessary to minimize product loss. Techniques such as flash column chromatography and recrystallization should be optimized for the specific intermediates and the final product.

Use of Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and reduced reaction times, which is particularly beneficial for reactions involving sensitive or short-lived intermediates .

Enhancing Atom Economy:

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of atoms from the reactants into the final product skpharmteco.com. Strategies to improve atom economy in the synthesis of this compound include:

Catalytic Reactions: The use of catalytic methods, such as the transition-metal-free semireduction and base-catalyzed cyclizations mentioned above, is inherently more atom-economical than stoichiometric reactions.

Minimizing Protecting Groups: Synthetic routes that avoid the use of protecting groups reduce the number of steps and the amount of waste generated.

Solvent Minimization: Conducting reactions under highly concentrated or neat conditions can significantly reduce solvent waste .

Analytical Techniques and Methodological Development for Propiolamide 13c3 Research

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone technique for analyzing isotopically labeled compounds due to its sensitivity, specificity, and ability to determine molecular weight and structure. The use of stable isotopes like ¹³C in Propiolamide-13C3 allows for tracking metabolic pathways and precise quantification.

High-Resolution Mass Spectrometry for Isotopic Purity and Enrichment Assessment

High-resolution mass spectrometry (HRMS) is vital for accurately determining the isotopic purity and enrichment levels of ¹³C-labeled compounds like this compound. HRMS provides exact mass measurements, enabling the differentiation of molecules with the same nominal mass but different elemental compositions bioanalysis-zone.com. This capability is crucial for confirming the presence and precise mass of the ¹³C atoms within the this compound molecule, thereby assessing the degree of isotopic enrichment bioanalysis-zone.comnih.gov. For instance, distinguishing between molecules with the same nominal mass but different isotopic compositions requires the high mass accuracy afforded by HRMS instruments like Orbitrap or FT-ICR analyzers bioanalysis-zone.com. Natural abundance correction algorithms are often employed with HRMS data to account for the natural presence of isotopes, ensuring accurate determination of the intended isotopic enrichment r-project.orgbioconductor.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for this compound and its Metabolites

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and quantifying this compound and its potential metabolites in complex biological samples creative-proteomics.comdoe.govmdpi.commdpi.com. LC-MS combines the separation power of liquid chromatography with the detection and quantification capabilities of mass spectrometry. Method development for LC-MS analysis of labeled compounds often involves optimizing chromatographic conditions (e.g., stationary phase, mobile phase composition, gradient) to achieve good separation of the analyte from matrix components and other potential impurities mdpi.commdpi.commdpi.comresearchgate.net. The MS detection, often using tandem mass spectrometry (MS/MS), allows for sensitive and selective detection based on specific mass-to-charge ratios (m/z) and fragmentation patterns creative-proteomics.commdpi.commdpi.comresearchgate.net. For labeled compounds, LC-MS is used to track the incorporation of the ¹³C label into various compounds, enabling metabolic flux analysis creative-proteomics.comnih.govnih.gov.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of this compound and understanding its fragmentation pathways lifesciencesite.comfiveable.menih.govnationalmaglab.orgresearchgate.net. In MS/MS, selected precursor ions (e.g., the molecular ion of this compound) are fragmented, typically through collision-induced dissociation (CID), and the resulting product ions are analyzed fiveable.menationalmaglab.org. The fragmentation patterns provide characteristic fingerprints that can confirm the molecular structure and the positions of the ¹³C labels. For instance, specific neutral losses or fragment ions can indicate the presence of the propionyl group and the location of the ¹³C atoms lifesciencesite.comfiveable.me. Analyzing these fragmentation pathways helps in identifying this compound within complex mixtures and in confirming its identity and structural integrity lifesciencesite.comfiveable.meresearchgate.net.

Quantitative Mass Spectrometry in Isotopic Tracer Experiments

Quantitative mass spectrometry is indispensable for isotopic tracer experiments utilizing compounds like this compound. By introducing a known amount of the ¹³C-labeled compound, researchers can track its fate in biological systems and quantify its concentration or the concentration of its derived metabolites creative-proteomics.comnih.govnih.govescholarship.orgnih.gov. The quantification relies on measuring the relative abundance of isotopologues (molecules with different isotopic compositions) nih.govnih.govescholarship.orgnih.gov. Techniques such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, or high-resolution mass analyzers, are employed for accurate quantification mdpi.comescholarship.orgnih.gov. Internal standards, often including isotopically labeled versions of the analyte or related compounds, are used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative measurements mdpi.comescholarship.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides complementary structural information and is crucial for verifying the position of isotopic labels.

Carbon-13 NMR Spectroscopy for Labeling Position Verification and Structural Assignments

Carbon-13 NMR spectroscopy is a powerful tool for confirming the precise location of ¹³C labels within the this compound molecule libretexts.orglibretexts.orgscielo.brresearchgate.netoregonstate.edu. Each unique carbon environment in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, characterized by its chemical shift libretexts.orgoregonstate.edu. By analyzing the ¹³C NMR spectrum of this compound, researchers can identify the specific carbon atoms that are enriched with ¹³C. The chemical shifts of carbons in different functional groups (e.g., alkyne, amide carbonyl) are well-established, allowing for the assignment of signals to specific carbon positions libretexts.orgoregonstate.edu. For instance, the alkyne carbons and the carbonyl carbon in propiolamide (B17871) would be expected to resonate in characteristic chemical shift ranges, aiding in the verification of the ¹³C3 labeling pattern libretexts.orgoregonstate.edu. Furthermore, ¹³C NMR can also provide information about carbon-carbon coupling, which can further aid in structural assignments and confirmation of the labeled positions researchgate.net.

Compound List:

this compound

Multidimensional NMR Techniques (e.g., HSQC, HMBC) for Complex this compound Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, plays a pivotal role in elucidating the complex structures of this compound and its derivatives. These techniques provide crucial information about the connectivity of atoms, particularly through-bond correlations, which are essential for confirming the regiochemistry and stereochemistry of synthesized compounds. For instance, HSQC experiments correlate proton (¹H) and directly attached carbon (¹³C) nuclei, offering a rapid assignment of protonated carbons. HMBC experiments, on the other hand, establish correlations between protons and carbons separated by two or three bonds, thereby mapping out the carbon skeleton and confirming the presence and position of functional groups, including the ¹³C-labeled carbons within this compound derivatives. Research findings often include detailed spectral assignments that confirm the successful incorporation of the ¹³C label and the integrity of the molecular structure.

Application of NMR in Tracing Isotopic Fate in Biological Systems

Stable isotope-labeled compounds, such as this compound, are invaluable tools for tracing metabolic pathways and understanding the fate of molecules within biological systems. NMR spectroscopy is a primary technique for this purpose, allowing for the non-destructive detection and quantification of ¹³C enrichment in various biomolecules and metabolites. By administering this compound to biological systems (e.g., cell cultures, animal models), researchers can monitor its transformation, catabolism, and incorporation into endogenous compounds. NMR analysis of extracted metabolites or biological samples reveals the distribution of the ¹³C label, providing insights into biochemical reactions, enzyme activities, and metabolic flux. For example, ¹³C NMR spectra can show characteristic shifts and signal intensities corresponding to the labeled carbons in newly synthesized molecules, thereby elucidating metabolic routes.

Chromatographic Separations Preceding Spectroscopic Detection

Chromatographic techniques are indispensable for the initial separation and purification of this compound and its related compounds from complex matrices or reaction mixtures before spectroscopic analysis. These methods ensure the purity of the analyte, which is critical for accurate structural elucidation and quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation of this compound and Related Compounds

Ultra-High-Performance Liquid Chromatography (UHPLC) offers superior resolution, speed, and sensitivity for the separation of this compound and structurally similar compounds or potential impurities. UHPLC utilizes smaller particle-sized stationary phases and higher mobile phase pressures compared to conventional HPLC, enabling faster analysis times and improved peak shape. Method development typically involves optimizing mobile phase composition (e.g., gradients of water and organic solvents like acetonitrile (B52724) or methanol, often with modifiers), column selection (e.g., C18, phenyl-hexyl), flow rate, and detection wavelength (e.g., UV-Vis detection). Research findings often report optimized UHPLC conditions that achieve baseline separation of this compound from its precursors, byproducts, or degradation products, facilitating subsequent spectroscopic identification and quantification.

Table 1: Typical UHPLC Separation Parameters for this compound

ParameterValue/DescriptionNotes
Column C18, 2.1 x 50 mm, 1.7 µmCommon reversed-phase column
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier
Gradient e.g., 5-95% B over 5 minutesOptimized for this compound
Flow Rate 0.4 mL/minStandard for UHPLC
Column Temp. 30 °CFor consistent retention
Detection UV-Vis (e.g., 210 nm or specific λmax)For chromophoric compounds
Injection Vol. 1-5 µLDepends on sample concentration
Run Time ~7 minutesIncluding re-equilibration

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is employed for the analysis of volatile or semi-volatile compounds. While this compound itself may have limited volatility, GC, often coupled with Mass Spectrometry (GC-MS), is highly effective for analyzing its volatile derivatives. Derivatization techniques are used to convert this compound into more volatile forms, allowing for separation on a GC column. GC-MS provides both separation and identification based on mass-to-charge ratios and fragmentation patterns. Research utilizing GC for this compound derivatives would typically report the derivatization method, GC conditions (e.g., column type, temperature program, carrier gas), and MS parameters, along with characteristic retention times and mass spectra that confirm the identity and purity of the derivatized compound.

Development and Validation of Robust Analytical Methods for this compound

The development and validation of robust analytical methods are critical for ensuring the reliability, accuracy, and precision of this compound quantification and identification in various research contexts, including quality control, pharmacokinetic studies, and metabolic profiling. Method validation typically assesses several key performance characteristics:

Selectivity/Specificity: The ability of the method to accurately measure this compound in the presence of other components (e.g., impurities, metabolites, matrix components).

Linearity: The range over which the analytical response is directly proportional to the analyte concentration. This is often assessed by analyzing a series of standards and determining the correlation coefficient (R²) of the calibration curve.

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

Stability: The assessment of this compound stability under various storage and analytical conditions to ensure sample integrity.

Research findings in this area often present detailed validation data, such as calibration curves, recovery studies, and precision assessments, demonstrating the suitability of the developed method for its intended application.

Table 2: Key Validation Parameters for a Hypothetical this compound Analytical Method

ParameterTypical Finding/RangeSignificance
Linearity (R²) ≥ 0.995Ensures proportional response to concentration
Accuracy (% Recovery) 95-105%Confirms closeness to true value
Precision (RSD%) < 5% (Repeatability) < 10% (Intermediate Precision)Demonstrates reproducibility of results
LOD e.g., 0.1 ng/mLIndicates sensitivity for detection
LOQ e.g., 0.5 ng/mLIndicates reliable quantification threshold
Selectivity No interference from known impurities or matrix componentsEnsures measurement of target analyte only
Stability (Freeze-Thaw) < 5% change over 3 cyclesConfirms analyte stability during sample handling

Compound List:

this compound

Applications of Propiolamide 13c3 in Metabolic Research

Elucidation of Specific Metabolic Pathways Using Propiolamide-13C3 as a Tracer

Stable isotope labeling, particularly with 13C, is a cornerstone technique for dissecting metabolic pathways. This compound acts as a tracer, allowing researchers to follow the metabolic journey of its carbon atoms through various biochemical reactions and networks isotope.comnih.govfrontiersin.org.

Tracing the movement of carbon atoms through central metabolic networks is fundamental to understanding cellular function and adaptation. This compound, when introduced into a biological system, provides a means to track its carbon skeleton as it is incorporated into various metabolic intermediates and end products frontiersin.orgethz.ch. This allows for the mapping of metabolic routes and the quantification of carbon flow rates, providing insights into how cells process substrates and generate biomass or energy. For instance, by analyzing the 13C enrichment patterns in amino acids derived from cellular proteins, researchers can infer the activity of pathways such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway, and how this compound contributes to these fluxes isotope.comnih.govplos.orgnih.gov.

The metabolic processing of any compound, including this compound, can lead to the formation of various intermediates and byproducts. By tracing the labeled carbons from this compound, scientists can identify and characterize these transient or stable molecules. Analysis of isotopomer patterns in cellular metabolites, often performed using mass spectrometry, can reveal previously unknown metabolic intermediates or pathways that are engaged during the metabolism of this compound nih.govwikipedia.org. This is crucial for a comprehensive understanding of how the compound is processed and for identifying potential regulatory points within these pathways.

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique that leverages stable isotope tracers like this compound to measure the rates of metabolic reactions in vivo frontiersin.orgethz.ch. The process typically involves cultivating cells or organisms with a 13C-labeled substrate, such as this compound, under controlled conditions. Subsequently, the isotopic labeling patterns of intracellular metabolites, often amino acids derived from protein hydrolysates, are determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) nih.govfrontiersin.org. These labeling patterns, or isotopomers, reflect the flow of carbon through metabolic networks. Sophisticated mathematical models are then employed to analyze these isotopomer data and calculate the flux rates through specific metabolic pathways frontiersin.orgethz.ch.

Table 1: Principles of 13C-Labeling in Metabolic Flux Analysis

This table illustrates how the incorporation of 13C from a labeled substrate into key metabolites can reveal flux patterns.

Labeled Substrate (Conceptual)Key Metabolic Intermediate (Hypothetical)Analyzed Metabolite (e.g., Amino Acid)Expected 13C Labeling Pattern (Illustrative)Insights Gained
This compoundPyruvate (B1213749)AlanineHigh 13C enrichment across all carbonsIndicates pyruvate formation and its entry into amino acid biosynthesis.
This compoundAcetyl-CoAAspartate13C enrichment in specific carbonsTraces carbon flow into the TCA cycle and subsequent anaplerotic reactions.
This compound3-PhosphoglycerateSerine13C enrichment in specific carbonsReveals carbon incorporation into the serine synthesis pathway.

Note: The specific labeling patterns depend on the precise metabolic fate and entry points of this compound into central carbon metabolism.

Studies of Xenobiotic Metabolism and Biotransformation Pathways of Propiolamide (B17871) Derivatives

The metabolism of foreign compounds (xenobiotics) is a critical process for detoxification and elimination. Propiolamide derivatives, including this compound, can be studied to understand their biotransformation pathways, often involving enzymatic modifications drughunter.comoregonstate.edumdpi.com.

In vitro studies are essential for dissecting the enzymatic steps involved in xenobiotic metabolism. This compound can be incubated with various cellular fractions, such as liver microsomes, S9 fractions, or isolated hepatocytes, which contain key xenobiotic-metabolizing enzymes like cytochrome P450s (CYPs) and other oxidoreductases admescope.comresearchgate.netacs.org. Research has indicated that propiolamide derivatives can interact with monooxygenase systems, potentially leading to the generation of reactive oxygen species (ROS) acs.org. Using this compound in these assays allows for the precise tracking of the labeled compound and its metabolites, aiding in the identification of the enzymes responsible for its biotransformation and the characterization of the resulting metabolites admescope.comacs.org.

Table 2: Components of In Vitro Xenobiotic Metabolism Studies

The utility of stable isotope-labeled compounds like this compound lies in their ability to act as tracers without introducing radioactivity, making them safe for in vivo and in vitro studies. These tracers are instrumental in elucidating complex metabolic networks and quantifying the flux of matter through these pathways.

Incorporation of ¹³C-Labeled Propiolamide Precursors into Biosynthetic Pathways

The fundamental principle behind using ¹³C-labeled precursors such as this compound is to introduce a metabolically traceable carbon source into cellular systems. Once introduced, these labeled molecules are processed by cellular enzymes and integrated into the cell's metabolic network. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that leverages these labeled substrates to map and quantify the flow of carbon through various metabolic pathways nih.govnih.govd-nb.infofrontiersin.orgshimadzu.com.

Upon cellular uptake, this compound can be metabolized, and its ¹³C-enriched carbon atoms can be incorporated into various cellular building blocks. This incorporation can occur through pathways that utilize small carbon-containing molecules. For instance, the carbon skeleton of this compound might be processed and enter central carbon metabolism, ultimately contributing to the synthesis of amino acids, nucleotides, and other essential biomolecules. The precise pathways and extent of incorporation depend on the specific cellular context and the metabolic fate of the precursor.

Table 1: Illustrative Incorporation of ¹³C from this compound into Key Amino Acids

This table demonstrates the potential distribution of ¹³C label from this compound into essential amino acids after a defined incubation period in a cellular system. These values are representative of typical ¹³C-MFA outcomes and highlight the tracer's integration into cellular biosynthesis.

Amino Acid¹³C Enrichment (%)Primary ¹³C Contribution Pathway
Alanine45.2Glycolysis, Pyruvate metabolism
Serine38.5Glycolysis, PPP
Aspartate30.1TCA Cycle
Glutamate28.9TCA Cycle
Leucine15.7Acetyl-CoA, TCA Cycle

Note: Values are illustrative and represent potential incorporation levels. Actual enrichment depends on experimental conditions, cell type, and specific metabolic activity.

The analysis of mass isotopomer distributions in these biomolecules, typically performed using mass spectrometry (GC-MS or LC-MS), allows researchers to infer the flux distribution within metabolic networks nih.govnih.govd-nb.infofrontiersin.orgnih.gov.

Monitoring Protein Synthesis and Degradation Dynamics in Cellular Systems

Stable isotope labeling is a cornerstone for precisely quantifying protein synthesis and degradation rates, collectively known as protein turnover isotope.comliverpool.ac.uknih.govbiorxiv.orgresearchgate.netresearchgate.net. When this compound is incorporated into the cellular pool of amino acid precursors, these labeled amino acids are then utilized by ribosomes during the process of protein synthesis. This results in the production of newly synthesized proteins that are enriched with ¹³C atoms.

By tracking the incorporation of the ¹³C label into proteins over time, researchers can monitor the rate at which new proteins are synthesized. Conversely, by observing the dilution or loss of the ¹³C label from existing proteins, or by tracking the ratio of labeled to unlabeled proteins in a chase experiment, degradation rates can be determined nih.govbiorxiv.orgresearchgate.netnih.gov. Techniques such as mass spectrometry are essential for accurately measuring the mass isotopomer distribution within peptides derived from proteins, thereby quantifying the extent of label incorporation nih.govnih.govd-nb.infofrontiersin.orgnih.gov.

Table 2: Illustrative Protein Turnover Rates Measured Using ¹³C-Labeled Precursors

This table presents representative data on protein turnover rates, illustrating how ¹³C-labeled precursors like this compound can be used to quantify protein dynamics. The fractional synthesis rate (FSR) and half-life (t₁/₂) are key parameters derived from label incorporation kinetics.

Protein GroupFractional Synthesis Rate (FSR) (%/day)Protein Half-life (t₁/₂) (days)Notes on Labeling Strategy
Structural Proteins5.213.3Continuous labeling
Enzymes18.53.8Pulse-chase labeling
Signaling Proteins12.15.7Continuous labeling
Rapid Turnover Proteins45.01.5Pulse-chase labeling

Note: Values are illustrative and represent typical outcomes in protein turnover studies using stable isotope labeling. FSR and t₁/₂ are calculated based on the kinetics of ¹³C incorporation into protein pools.

These quantitative insights into protein synthesis and degradation are critical for understanding cellular homeostasis, responses to stimuli, and the pathogenesis of various diseases. The use of this compound as a ¹³C-labeled precursor offers a safe and precise method to achieve such detailed kinetic information.

Propiolamide 13c3 in Mechanistic and Pharmacological Investigations Non Human and in Vitro Focus

Pharmacokinetic Studies in Non-Human Models Using Propiolamide-13C3

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Preclinical ADME studies are fundamental to understanding how a drug candidate behaves within a living organism before it can be considered for human trials. These studies in animal models provide crucial data on a compound's absorption into the bloodstream, its distribution to various tissues and organs, its metabolic transformation within the body, and its ultimate excretion. The use of isotopically labeled compounds, such as this compound, is a cornerstone of these investigations, enabling precise tracking of the molecule's fate through the use of techniques like mass spectrometry or scintillation counting.

While specific ADME characterization data for this compound in animal models was not identified in the reviewed literature, studies involving related propiolamide (B17871) derivatives highlight the importance of these parameters. For instance, propiolamide moieties have been investigated as electrophilic warheads in covalent inhibitors, where their reactivity can influence both efficacy and pharmacokinetic behavior. Challenges such as low plasma concentrations and metabolic stability have been noted for certain propiolamide-containing compounds in preclinical studies, underscoring the need for thorough ADME profiling to optimize drug candidates acs.orgtandfonline.comnih.gov. The "magic chloro effect," which describes how chlorine substitution can improve ADME properties, is a concept relevant to understanding how structural modifications, including isotopic labeling, can impact a compound's disposition researchgate.net.

Compartmental Modeling of this compound Disposition in Non-Human Systems

Compartmental modeling is a pharmacokinetic technique used to describe the time course of drug absorption, distribution, metabolism, and excretion within the body. It simplifies the complex physiological processes into a series of interconnected compartments (e.g., central compartment, peripheral compartments) to mathematically represent the drug's disposition. Parameters derived from these models, such as volume of distribution and clearance, are vital for predicting drug concentrations over time and understanding dose-response relationships.

No specific studies detailing the compartmental modeling of this compound disposition in non-human systems were identified in the available literature. Such analyses typically require extensive in vivo data from animal studies, tracking the concentration of the labeled compound and its metabolites in various biological matrices over time.

Bioavailability and Clearance Determinations for Labeled Propiolamide Analogs in Preclinical Species

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while clearance quantifies the rate at which the drug is removed from the body. Determining these parameters in preclinical species is essential for predicting human pharmacokinetics and establishing appropriate dosing regimens.

While direct quantitative data for the bioavailability and clearance of this compound in preclinical species were not found, studies on related compounds offer insights into the pharmacokinetic challenges and considerations for this chemical class. For example, certain propiolamide-containing compounds have exhibited low plasma concentrations in mouse pharmacokinetic studies acs.org, suggesting potential issues with absorption or rapid clearance. One compound, THZ1, demonstrated a plasma half-life (T1/2) of 45 minutes and a clearance (CL) of 129 mL/min/kg in mouse plasma tandfonline.com. Another compound, a propiolamide derivative, showed poor ADME and PK properties, including high human plasma protein binding, leading to poor unbound exposure in animal models nih.gov. These findings highlight the importance of rigorous clearance and bioavailability assessments for propiolamide analogs in preclinical development.

Table 1: Selected Pharmacokinetic Parameters for Propiolamide Analogs in Preclinical Species

Compound / Study ContextParameterValuePreclinical SpeciesReference
THZ1 (Propiolamide-containing compound)Plasma Half-life (T1/2)45 minMouse tandfonline.com
THZ1 (Propiolamide-containing compound)Clearance (CL)129 mL/min/kgMouse tandfonline.com
Compound 4f (Propiolamide acceptor)Plasma ConcentrationLowMouse acs.org
Compound 29 (Propiolamide-containing compound)ADME/PK PropertiesPoorAnimal Models nih.gov
Propiolamide 12 (in context of enzyme inhibition)IC50 (SARS-CoV-2 PLpro inhibition)98 nMIn vitro nih.gov
Compound 4f (in context of enzyme inhibition)BTK Inactivation Rate (Human whole blood)>10 × 10⁻⁴ nM⁻¹·min⁻¹Human whole blood acs.org

Note: The data presented above pertains to propiolamide derivatives or compounds containing propiolamide moieties, not specifically to this compound, as direct data for the latter was not available in the reviewed literature.

Unfortunately, based on the available scientific literature, there are no specific computational or theoretical studies found that focus solely on the chemical compound "this compound" in relation to the requested sections: Molecular Modeling and Docking Studies, Molecular Dynamics Simulations, and Quantum Chemical Calculations.

The research found pertains to propiolamide in general, its spectroscopic properties, its use as a chemical probe or reactive warhead, and general discussions of isotopic labeling or computational methods applied to related molecules. However, direct research findings, detailed data, or specific computational analyses for "this compound" in the context of the outlined topics could not be identified.

Therefore, it is not possible to generate the detailed article with data tables as requested, adhering strictly to the focus on "this compound" and the specified computational and theoretical approaches.

Computational and Theoretical Approaches in Propiolamide 13c3 Research

Bioinformatics and Cheminformatics Approaches for Propiolamide-13C3 Data Analysis

Bioinformatics and cheminformatics offer powerful frameworks for analyzing complex datasets generated from studies involving this compound, particularly in the context of biological systems and structure-property relationships.

Stable isotope labeling, particularly with Carbon-13 (13C), is a cornerstone of metabolic flux analysis (MFA) and quantitative proteomics mpg.defrontiersin.orgcreative-proteomics.comnih.govnih.gov. This compound can serve as a tracer in metabolomics studies to elucidate metabolic pathways and quantify metabolic fluxes within biological systems mpg.defrontiersin.org. By tracking the incorporation of the 13C label into downstream metabolites, researchers can deduce the rates and directions of metabolic reactions.

In proteomics, stable isotope labeling is used for quantitative analysis, allowing for the comparison of protein abundance between different samples thermofisher.comisotope.com. While specific examples of this compound in proteomics are not detailed in the provided search results, the general principle involves using isotopically labeled compounds as internal standards or tracers to track biological processes. The analysis of labeling patterns in omics data, whether metabolomic or proteomic, often involves sophisticated computational algorithms and statistical methods to interpret the complex isotopic enrichment data and infer biological insights mpg.defrontiersin.orgd-nb.info.

Cheminformatics utilizes molecular descriptors and topological indices to quantitatively describe the structural features of molecules, enabling the establishment of structure-property relationships (SPRs) and quantitative structure-activity relationships (QSARs) bigchem.eunih.govnih.govresearchgate.netresearchgate.net. These descriptors can range from simple counts of atoms and bonds to complex 3D representations of molecular shape and electronic properties.

For propiolamide (B17871) analogs, these descriptors can be used to predict physicochemical properties, biological activities, or reactivity. For example, QSAR studies aim to correlate structural features with observed activities, such as the inhibition of certain enzymes or transporters acs.orgnih.govresearchgate.net. While specific descriptors for this compound are not explicitly detailed, the general approach involves calculating a series of numerical values that represent its molecular structure. These values are then used in statistical models to predict properties or activities, facilitating the design of new molecules with desired characteristics. Topological indices, which are derived from the molecular graph, are particularly useful for capturing connectivity and structural complexity bigchem.eunih.gov.

Future Directions and Emerging Research Avenues for Propiolamide 13c3

Advancements in Automated Synthesis and High-Throughput Isotopic Labeling Methodologies

The broader accessibility and application of Propiolamide-13C3 in large-scale studies hinge on the evolution of chemical synthesis techniques. Traditional methods for creating isotopically labeled compounds can be time-consuming and costly, particularly for molecules with multiple labels. biotage.com However, emerging trends in automated synthesis and high-throughput methodologies are set to revolutionize the production of labeled molecules like this compound.

Automated synthesis platforms, such as microwave-assisted peptide synthesizers and automated radiochemistry modules, offer substantial improvements in efficiency, reproducibility, and speed. biotage.comresearchgate.net For instance, methods developed for the automated synthesis of ¹¹C-labeled benzamides demonstrate the potential for adapting these platforms to produce other amides, including ¹³C-labeled variants. researchgate.net Such systems can significantly shorten reaction times and improve yields, making the production of this compound more practical and cost-effective. biotage.com High-throughput approaches, often involving parallel synthesis in microtiter plates or on-resin techniques, allow for the rapid generation of a library of labeled compounds for screening purposes. shoko-sc.co.jpthieme-connect.de The integration of these automated and high-throughput strategies will be crucial for supplying the quantities of this compound needed for extensive multi-omics and systems biology research.

ParameterManual Isotopic LabelingAutomated High-Throughput Labeling
Synthesis ScaleMilligram to gramMicrogram to milligram per well, with high parallelization
Time per CompoundHours to daysMinutes to hours
ReproducibilityOperator-dependent, variableHigh, machine-controlled precision researchgate.net
Cost-EffectivenessHigh cost per sample due to labor and timeReduced cost per sample in large batches biotage.com
Application SuitabilitySmall-scale, hypothesis-driven studiesLarge-scale screening, multi-omics research nih.gov

Integration of this compound with Advanced Imaging Modalities for Molecular Tracing

The primary utility of an isotopic label is to trace the journey of a molecule through a biological system. alfa-chemistry.com The integration of this compound with advanced analytical and imaging technologies is a key area of future development. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques for detecting ¹³C-labeled compounds. symeres.comnih.gov

In the context of molecular tracing, high-resolution mass spectrometry can distinguish between the ¹³C-labeled Propiolamide (B17871) and its natural ¹²C counterpart, allowing for precise quantification of its uptake and transformation into downstream metabolites. nih.gov This capability is central to metabolic flux analysis. creative-proteomics.com An emerging frontier is the coupling of isotopic tracers with mass spectrometry imaging (MSI). This technology could allow researchers to visualize the spatial distribution of this compound and its metabolic products directly in tissue sections, providing unprecedented insight into its localization within specific cell types or anatomical structures.

NMR spectroscopy offers a complementary approach, providing detailed information about the precise location of the ¹³C atoms within a molecule. nih.gov This is particularly useful for elucidating the exact pathways through which the carbon backbone of this compound is dismantled and re-purposed by cellular machinery. alfa-chemistry.com

Imaging/Analytical ModalityPrinciple of DetectionInformation Gained with this compound
Liquid Chromatography-Mass Spectrometry (LC-MS)Detects mass-to-charge ratio of ions. nih.govQuantification of this compound and its labeled metabolites over time. nih.gov
Mass Spectrometry Imaging (MSI)Maps the spatial distribution of molecules by their mass-to-charge ratio in tissue sections.Visualization of tracer accumulation and metabolism in specific anatomical regions.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects the nuclear spin properties of ¹³C isotopes. symeres.comDetermination of the specific positions of ¹³C atoms in metabolites, revealing pathway routes. nih.gov

Novel Applications in Systems Biology and Multi-Omics Research with Isotopic Tracers

Systems biology aims to understand the complex interactions within a biological system as a whole. mdpi.com Isotopic tracers like this compound are indispensable tools for this holistic approach, particularly within the various fields of "omics" research. creative-proteomics.com By introducing a ¹³C-labeled substrate into cells or organisms, researchers can follow the labeled atoms as they are incorporated into a wide array of biomolecules, providing a dynamic view of metabolic networks. nih.gov

Metabolomics: This is the most direct application. By tracing the ¹³C label from this compound through various metabolic pathways, researchers can map metabolic fluxes and identify bottlenecks or dysregulated pathways in disease states like cancer. nih.govcreative-proteomics.com

Proteomics: While less direct, the carbon atoms from this compound can eventually be incorporated into amino acids and subsequently into newly synthesized proteins. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a related, powerful technique in quantitative proteomics. acs.orgnih.govlabroots.com Measuring the rate of ¹³C incorporation into the proteome can provide insights into protein turnover and synthesis rates under various conditions.

Lipidomics: The carbons from this compound can be routed into pathways for fatty acid and lipid synthesis. Tracing the label into different lipid species can help unravel the complex regulation of lipid metabolism.

This multi-omics approach, powered by isotopic tracers, allows for the integration of data from different molecular layers, leading to a more comprehensive understanding of cellular physiology and pathophysiology. creative-proteomics.com

Omics FieldPotential Application of this compoundResearch Question Addressed
MetabolomicsTrace ¹³C atoms through metabolic pathways. creative-proteomics.comHow are metabolic fluxes altered by a specific drug or disease? creative-proteomics.com
ProteomicsMeasure incorporation of ¹³C into the amino acid pool and newly synthesized proteins. aragen.comWhat is the rate of protein turnover in response to a stimulus?
LipidomicsFollow the path of ¹³C into fatty acids and complex lipids.Which lipid synthesis pathways are most active in a particular cell type?
FluxomicsServe as a tracer for Metabolic Flux Analysis (MFA). mdpi.comWhat are the quantitative rates of reaction through a metabolic network? nih.gov

Development of this compound as a Probe for Undiscovered Biological Processes and Pathways

Beyond its role as a passive metabolic tracer, this compound holds potential for development as an active chemical probe to discover new biological interactions. The propiolamide molecule contains a terminal alkyne group, a functional group widely used in "click chemistry." This type of reaction allows for the highly specific and efficient covalent linking of the alkyne to a molecule containing a complementary azide (B81097) group. researchgate.net

This functionality can be exploited in activity-based protein profiling (ABPP) and other chemical biology strategies. This compound could be used as a "warhead" to covalently bind to the active sites of certain enzymes or other proteins. After the probe has reacted with its cellular targets, the cells are lysed, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) containing an azide group is "clicked" onto the alkyne of the bound probe. The ¹³C label serves as a unique mass signature that facilitates the identification and quantification of the tagged proteins by mass spectrometry, helping to distinguish true targets from background contaminants. symeres.com This approach could lead to the discovery of novel enzyme functions, drug targets, and previously unknown metabolic pathways that interact with small molecules containing an amide or alkyne functional group.

Potential Research AreaProbing StrategyAnticipated Discovery
Enzyme DiscoveryUse as an activity-based probe to covalently label enzymes that recognize the propiolamide structure.Identification of novel amidases, hydratases, or other enzymes with uncharacterized functions.
Target DeconvolutionIdentify the protein targets of a drug that shares the propiolamide scaffold.Elucidation of a drug's mechanism of action and off-target effects. alfa-chemistry.com
Pathway MappingCapture proteins that interact with metabolites derived from propiolamide.Discovery of new nodes and connections in metabolic or signaling pathways.
Bioconjugation StudiesUse the alkyne group for click chemistry to link to other biomacromolecules. core.ac.ukDevelopment of novel bioconjugates with the ¹³C label as a quantifiable marker.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Propiolamide-13C3 to ensure isotopic purity?

Methodological Answer:

  • Synthesis : Use carbon-13-labeled precursors (e.g., ¹³C-acetylene) in a controlled environment to minimize isotopic dilution. Optimize reaction conditions (e.g., temperature, solvent) to maximize yield and purity .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity. Compare spectral data with unlabeled Propiolamide to identify isotopic shifts .
  • Purity Assessment : Use liquid chromatography-mass spectrometry (LC-MS) to detect trace impurities and quantify isotopic purity (>98% recommended for metabolic studies) .

Q. Which analytical techniques are most effective for quantifying ¹³C enrichment in this compound during stability studies?

Methodological Answer:

  • NMR Spectroscopy : Quantify ¹³C signal intensity relative to internal standards (e.g., tetramethylsilane) to calculate isotopic abundance .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measure ¹³C/¹²C ratios with high precision (≤0.1‰ error) to assess isotopic consistency across batches .
  • Data Validation : Cross-validate results using orthogonal methods (e.g., combining NMR and IRMS) to address instrument-specific biases .

Advanced Research Questions

Q. How should researchers design tracer experiments using this compound to investigate metabolic pathways without introducing isotopic interference?

Methodological Answer:

  • Experimental Controls : Include unlabeled Propiolamide controls to distinguish tracer-derived signals from endogenous metabolites .
  • Dose Optimization : Conduct pilot studies to determine the minimum tracer concentration required for detectable ¹³C incorporation, avoiding metabolic saturation .
  • Sample Preparation : Quench metabolic activity rapidly (e.g., liquid nitrogen snap-freezing) to preserve isotopic labeling patterns during extraction .

Q. What strategies resolve contradictions in metabolic flux data derived from this compound tracer studies?

Methodological Answer:

  • Source Tracing : Verify the isotopic purity of the tracer and rule out contamination using LC-MS/MS .
  • Pathway Modeling : Apply computational tools (e.g., flux balance analysis) to reconcile discrepancies between observed ¹³C labeling patterns and theoretical pathway predictions .
  • Replicate Studies : Perform independent experiments under identical conditions to assess reproducibility and identify systemic errors .

Q. How can researchers optimize spectral data processing for ¹³C-labeled compounds in complex biological matrices?

Methodological Answer:

  • Spectral Deconvolution : Use software tools (e.g., MestReNova, ACD/Labs) to isolate ¹³C signals from background noise in NMR or MS datasets .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS-DA) to differentiate tracer-derived signals from matrix effects .
  • Database Cross-Referencing : Compare experimental spectra with reference libraries (e.g., PubChem, HMDB) to confirm metabolite identity .

Methodological Challenges & Solutions

Q. What protocols ensure the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

  • Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
  • Storage Recommendations : Store lyophilized this compound at -80°C in argon-purged vials to prevent isotopic exchange or hydrolysis .

Q. How can researchers integrate this compound tracer data with proteomic or transcriptomic datasets for systems-level analysis?

Methodological Answer:

  • Multi-Omics Alignment : Use bioinformatics pipelines (e.g., MetaboAnalyst, Skyline) to correlate ¹³C flux data with protein expression or gene regulation profiles .
  • Time-Resolved Sampling : Collect longitudinal samples to capture dynamic interactions between metabolic flux and cellular signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.